molecular formula C15H10ClN3OS B5302021 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide

4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide

Cat. No.: B5302021
M. Wt: 315.8 g/mol
InChI Key: OKTVEHKPYXCHTL-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-(1,2,3-thiadiazol-4-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The thiadiazole ring is known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This compound can also disrupt cellular processes by interfering with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[3-(1,2,3-thiadiazol-4-yl)phenyl]benzamide is unique due to the presence of both the 4-chlorobenzamide and thiadiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-chloro-N-[3-(thiadiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-12-6-4-10(5-7-12)15(20)17-13-3-1-2-11(8-13)14-9-21-19-18-14/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTVEHKPYXCHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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